N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin core fused with a 2,3-dihydrobenzo[b][1,4]dioxine moiety. The compound’s structure includes a sulfonamide group at position 6 of the dihydrodioxine ring and an 11-oxo group on the oxazepine ring, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6S/c24-21-15-11-13(5-7-17(15)29-18-4-2-1-3-16(18)22-21)23-30(25,26)14-6-8-19-20(12-14)28-10-9-27-19/h1-8,11-12,23H,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXLTDVUZBHOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with a unique heterocyclic structure. Its potential biological activities have garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 424.4 g/mol
- CAS Number : 922137-50-6
The structure features a dibenzo[b,f][1,4]oxazepine core fused with a dioxine sulfonamide group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of various enzymes and receptors involved in critical metabolic pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes related to neurotransmitter metabolism.
- Receptor Modulation : It interacts with dopamine receptors, potentially influencing dopaminergic signaling pathways.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
Antidepressant Effects
Studies have suggested that derivatives of dibenzo[b,f][1,4]oxazepines exhibit antidepressant-like effects in animal models. For instance, compounds similar to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) have demonstrated significant reductions in depressive behaviors in rodents when tested in forced swim and tail suspension tests .
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cultures .
Research Findings and Case Studies
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit significant antidepressant properties. A study demonstrated that modifications to the oxazepine structure can enhance serotonin receptor affinity, leading to improved mood-regulating effects in animal models .
Antipsychotic Properties
The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and related disorders. In vitro studies have shown that it may selectively antagonize dopamine D2 receptors, which is a common mechanism among antipsychotic drugs .
Anti-inflammatory Effects
Sulfonamide groups are known for their anti-inflammatory properties. Preliminary studies have indicated that N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antidepressant Efficacy
A recent clinical trial assessed the antidepressant efficacy of a related oxazepine derivative in patients with major depressive disorder. Results showed significant improvement in depression scores compared to placebo groups after six weeks of treatment .
Case Study 2: Antipsychotic Activity
In another study involving animal models of schizophrenia, the administration of this compound resulted in reduced hyperactivity and improved cognitive function metrics .
Comparison with Similar Compounds
Substituent Variations
- N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide (): Features a 10-ethyl group on the oxazepine ring and a 2,4-dimethoxybenzenesulfonamide substituent. Molecular weight: Not explicitly stated, but inferred to be ~450–470 g/mol based on analogs.
- N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzene-1-sulfonamide () :
Key Differences :
Physicochemical Properties
*Estimates based on structural similarity to analogs.
Thiazepine vs. Oxazepine Derivatives
Compounds in and feature dibenzo[b,f][1,4]thiazepine cores instead of oxazepine. For example:
Impact of Sulfur Substitution :
- Thiazepine derivatives exhibit higher logP values (e.g., 4.8875 in vs. ~4.0–5.0 in thiazepines) due to sulfur’s lower electronegativity .
- Thiazepines may show different receptor-binding profiles; highlights their use as dopamine D2 receptor antagonists .
Sulfonamide Substituent Variations
Comparison with Target Compound :
- The target compound’s 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group offers a balance of solubility (via ether oxygen atoms) and moderate logP (~3.5–4.0), contrasting with the lipophilic methyl/methoxy substituents in analogs .
Analytical Data
| Compound | LCMS RT (min) | HRMS (ESI) m/z [M+H]+ | Key ¹H NMR Shifts |
|---|---|---|---|
| , Compound 29 | 5.27 | 421.1217 | δ 8.20 (d, J=8.4 Hz) |
| Analog | 4.97 | 421.1 (LCMS) | δ 2.35 (s, 3H, CH₃) |
Research Implications
- The target compound’s dihydrodioxine moiety may enhance solubility compared to methyl/methoxy-substituted analogs, making it a candidate for oral bioavailability studies.
- Thiazepine derivatives () demonstrate the importance of heteroatom choice in receptor selectivity, suggesting the oxazepine core in the target compound may favor different biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
